4,4-Dimethylcyclohexane-1-carboxylic acid properties
4,4-Dimethylcyclohexane-1-carboxylic acid properties
An In-Depth Technical Guide to 4,4-Dimethylcyclohexane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethylcyclohexane-1-carboxylic acid (CAS No. 25186-27-0), a substituted cycloaliphatic carboxylic acid. Intended for researchers, medicinal chemists, and process development scientists, this document details the molecule's structural features, physicochemical properties, robust synthesis methodologies, and in-depth analytical characterization. Drawing upon established chemical principles and spectroscopic data, this guide serves as an authoritative resource, explaining the causality behind synthetic choices and analytical interpretations. Particular emphasis is placed on its role as a key intermediate in the development of therapeutic agents, such as muscarinic receptor modulators.[1]
Molecular Identity and Structure
4,4-Dimethylcyclohexane-1-carboxylic acid is a nine-carbon cycloalkane bearing a carboxylic acid functional group and a gem-dimethyl substitution. This structure precludes stereoisomerism at the C4 position. However, the cyclohexane ring exists predominantly in a chair conformation, leading to cis and trans isomers based on the orientation of the carboxyl group at C1. In the most stable conformation, bulky substituents prefer an equatorial position to minimize steric strain. Therefore, the trans isomer, with the carboxyl group in the equatorial position, is generally the thermodynamically favored isomer.[2]
Caption: 2D structure of the title compound.
Physicochemical Properties
The physical and chemical properties of 4,4-dimethylcyclohexane-1-carboxylic acid are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| CAS Number | 25186-27-0 | [3] |
| Molecular Formula | C₉H₁₆O₂ | [3] |
| Molecular Weight | 156.22 g/mol | [3] |
| Boiling Point | 118 - 120 °C | Not specified, likely at reduced pressure |
| XLogP3-AA | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Appearance | White solid (typical for similar compounds) | General knowledge |
| Stability | Chemically stable under standard ambient conditions | General knowledge |
Synthesis Methodologies
This compound can be reliably synthesized via several classic organic transformations. The choice of method depends on the availability of starting materials, scale, and desired purity. Two field-proven, robust methods are detailed below.
Method A: Carboxylation of a Grignard Reagent
This is a cornerstone C-C bond-forming reaction that is highly effective for creating carboxylic acids.[4] The synthesis begins with the corresponding alkyl halide, 1-bromo-4,4-dimethylcyclohexane, which is converted to a highly nucleophilic Grignard reagent. This organometallic intermediate then attacks electrophilic carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated with a strong acid to yield the final product.[5]
Caption: Workflow for Grignard-based synthesis.
Experimental Protocol (Grignard Carboxylation):
-
Apparatus Setup: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.
-
Grignard Formation: In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a solution of 1-bromo-4,4-dimethylcyclohexane (1.0 eq.) in anhydrous diethyl ether dropwise. The reaction is initiated with a small crystal of iodine if necessary. Maintain a gentle reflux until all the magnesium has been consumed.[6]
-
Carboxylation: Cool the resulting grey Grignard solution in an ice/salt bath. Cautiously add crushed dry ice (CO₂) in small portions with vigorous stirring. A thick white precipitate will form. Continue addition until the reaction is no longer exothermic.
-
Workup: Once the mixture has warmed to room temperature, slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts. The mixture should separate into two clear layers.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.
Method B: The Koch-Haaf Reaction
The Koch-Haaf reaction is a powerful industrial method for synthesizing tertiary or sterically hindered carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid catalyst.[7] Starting with 4,4-dimethylcyclohexanol, protonation by a superacid (e.g., H₂SO₄) facilitates the loss of water to form a stable tertiary carbocation. This electrophilic intermediate is then trapped by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed during workup to furnish the carboxylic acid.[8][9]
Experimental Protocol (Koch-Haaf Reaction):
-
Reagent Preparation: In a high-pressure reactor suitable for handling corrosive acids and CO gas, cool concentrated sulfuric acid (96%, ~5 eq.) to approximately 15°C.
-
Carbon Monoxide Introduction: Pressurize the reactor with carbon monoxide (typically 50-100 atm).[7]
-
Substrate Addition: Slowly add a solution of 4,4-dimethylcyclohexanol (1.0 eq.)[10] in a suitable solvent (or neat) to the stirred acid under CO pressure, maintaining the temperature between 15-20°C.
-
Reaction: Stir the mixture for several hours at room temperature or with gentle heating as required.
-
Workup: Cautiously pour the reaction mixture over crushed ice. The carboxylic acid will often precipitate as a solid.
-
Purification: Collect the solid by filtration. The crude product can be purified by dissolving it in an alkaline solution (e.g., aq. NaOH), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure carboxylic acid, which is then filtered, washed with cold water, and dried.
Analytical Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral features for 4,4-dimethylcyclohexane-1-carboxylic acid.
Caption: Logical flow for spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions are expected at:
-
O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from the hydrogen-bonded dimer structure of the carboxylic acid.[11] This band will typically overlap with the C-H stretching region.[12]
-
C-H Stretch: Aliphatic C-H stretching absorptions will appear as sharper peaks between 2950 cm⁻¹ and 2850 cm⁻¹.[13]
-
C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹, characteristic of a saturated carboxylic acid carbonyl group.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-13 ppm range.[14] This peak will disappear upon shaking the sample with D₂O.
-
Cyclohexane Protons: The eight protons on the cyclohexane ring carbons (C2, C3, C5, C6) and the single proton at C1 will produce a series of complex, overlapping multiplets in the δ 1.2-2.5 ppm range.
-
Methyl Protons (-CH₃): The six protons of the two methyl groups at C4 are chemically equivalent due to rotation and will produce a sharp singlet in the δ 0.9-1.0 ppm range.
-
A patent for a derivative containing this moiety reports multiplets for the ring protons between δ 0.86 and 1.62 ppm in DMSO-d₆.[1]
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carbonyl carbon is significantly deshielded and will appear in the δ 175-185 ppm region.[15]
-
Quaternary Carbon (C4): The carbon atom bearing the two methyl groups will appear around δ 30-40 ppm. Quaternary carbons often show weaker signals.[16]
-
Cyclohexane Carbons: The CH₂ carbons (C2, C3, C5, C6) and the CH carbon (C1) will resonate in the aliphatic region, typically between δ 20-50 ppm.[17]
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, around δ 25-30 ppm.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 156.
-
Key Fragments: Common fragmentation pathways for carboxylic acids include:
Applications in Drug Discovery
4,4-Dimethylcyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry. Its rigid, non-planar structure provides a 3D scaffold that can be used to orient other functional groups in specific vectors for optimal interaction with biological targets. It has been explicitly cited in the patent literature as a key intermediate in the synthesis of novel muscarinic M4 receptor positive allosteric modulators, which are under investigation for the treatment of schizophrenia and other neurological disorders.[1] The gem-dimethyl group can enhance metabolic stability and modulate lipophilicity.
Safety and Handling
4,4-Dimethylcyclohexane-1-carboxylic acid is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3] It is corrosive and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep container tightly closed in a dry, well-ventilated place.
References
- Therapeutic compounds. (n.d.). Google Patents. Retrieved from https://patents.google.
- Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin). (n.d.). Google Patents. Retrieved from https://patents.google.
- NMR Chemical Shifts. (n.d.). Retrieved from https://www2.chem.uic.edu/chem344/Handouts/NMR%20Chemical%20Shifts.pdf
- NMR Chemical Shifts. (n.d.). Retrieved from https://www.chem.wisc.
- Koch reaction. (2023, December 2). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Koch_reaction
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from https://www.researchgate.
- Koch-Haaf Carbonylation. (n.d.). Organic Chemistry Tutor. Retrieved from https://www.organic-chemistry-tutor.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
- Koch Reaction. (n.d.). Retrieved from https://assets.cambridge.org/9788175/968295/excerpt/9788175968295_excerpt.pdf
- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from https://courses.chem.psu.edu/chem362/Experiments/PDFs_of_Spectroscopy_Handouts/13C_NMR_Shifts.pdf
- 4,4-dimethylcyclohexane-1-carboxylic acid (C9H16O2). (n.d.). PubChemLite. Retrieved from https://pubchemlite.cheminfo.org/compounds/13928743
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13928743
- IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum-carboxylic-acids.html
- Show the fragmentations that give rise to the peaks at m/z 43, 57... (n.d.). Study Prep in Pearson+. Retrieved from https://plus.pearson.com/courses/pearson-plus-catalog-1/products/urn:pearson:entity:b2a5a0f6-7b2c-47a2-9721-71e84a2b2572/pages/urn:pearson:entity:b2a5a0f6-7b2c-47a2-9721-71e84a2b2572?contentId=urn:pearson:entity:9d14611d-3843-41bb-98a3-2c13d7890b1e
- Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxylate. (n.d.). Benchchem. Retrieved from https://www.benchchem.
- 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.05%3A_1H_NMR_Chemical_Shift
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.). Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/anie.202117872
- The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-0034-71043
- mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from https://www.chemguide.co.uk/analysis/masspec/fragment.html
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from https://www.organicdivision.
- IR Absorption Table. (n.d.). Retrieved from https://web.pdx.edu/~wamserc/CH331F99/IRTable.html
- 1H-NMR - TCI Chemicals. (n.d.). Retrieved from https://www.tcichemicals.com/assets/brochure-master/global/en/43/M2492_1H-NMR_EN.pdf
- 4,4-Dimethylcyclohexanol | 932-01-4. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/932-01-4
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from https://www.organicdivision.
- Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.05%3A_Preparing_Carboxylic_Acids
- Evaluate the IR spectrum of the carboxylic acid. (2017, October 12). Chegg.com. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/evaluate-ir-spectrum-carboxylic-acid-product-4-5-dimethyl-cyclohexene-1-2-dicarboxylic-ac-q29054942
- 4, 4-Dimethylcyclohexanol, min 98%, 1 gram. (n.d.). Retrieved from https://www.alfa.
- 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2018/12/12/13-c-nmr-how-many-signals/
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from https://www.youtube.
- Preparation for a cyclohexanecarboxylic acid derivative and intermediates. (n.d.). Google Patents. Retrieved from https://patents.google.
- CASPRE - 13C NMR Predictor. (n.d.).
- Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Retrieved from https://www.longdom.org/open-access/cis-trans-isomers-and-its-differences-in-properties.pdf
- Cis/trans stereochemistry dictating pKa. (2016, July 22). Chemistry Stack Exchange. Retrieved from https://chemistry.stackexchange.
- Cis-Trans Isomerism in Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/04%3A_Alkanes_and_Cycloalkanes/4.02%3A_Cis-Trans_Isomerism_in_Cycloalkanes
- Cis and Trans Isomers. (2018, April 24). YouTube. Retrieved from https://www.youtube.
Sources
- 1. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Koch reaction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Solved Evaluate the IR spectrum of the carboxylic acid | Chegg.com [chegg.com]
- 12. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
